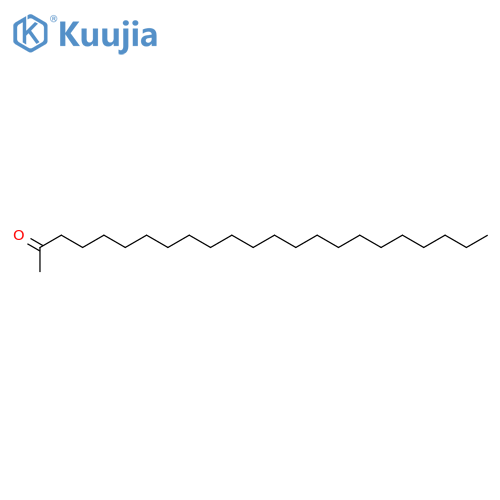Cas no 7320-54-9 (2-Tricosanone)

2-Tricosanone structure
2-Tricosanone 化学的及び物理的性質
名前と識別子
-
- tricosan-2-one
- 2-tricosanone
- 7320-54-9
- SCHEMBL6894926
- HMGAHRPPRPQDAS-UHFFFAOYSA-N
- DTXSID00993923
- 2-?Tricosanone
- 2-Tricosanone
-
- インチ: InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3
- InChIKey: HMGAHRPPRPQDAS-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC(=O)C
計算された属性
- せいみつぶんしりょう: 338.35508
- どういたいしつりょう: 338.354866087g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 20
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.835
- ふってん: 385.4°C at 760 mmHg
- フラッシュポイント: 52°C
- 屈折率: 1.448
- PSA: 17.07
2-Tricosanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T902080-100mg |
2-Tricosanone |
7320-54-9 | 100mg |
$ 193.00 | 2023-09-05 | ||
| TRC | T902080-1g |
2-Tricosanone |
7320-54-9 | 1g |
$ 1510.00 | 2023-09-05 | ||
| TRC | T902080-500mg |
2-Tricosanone |
7320-54-9 | 500mg |
$ 893.00 | 2023-09-05 |
2-Tricosanone 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
7320-54-9 (2-Tricosanone) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
